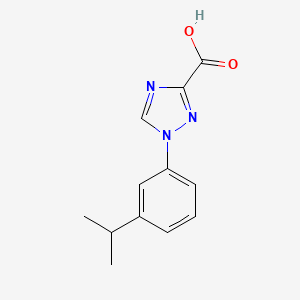

1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)9-4-3-5-10(6-9)15-7-13-11(14-15)12(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUHADQCUIKMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744472 | |

| Record name | 1-[3-(Propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-30-9 | |

| Record name | 1-[3-(Propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Steps

- Aromatic Precursor: 3-Isopropylbenzaldehyde is commonly used as the aromatic starting material due to the presence of the isopropyl substituent at the meta position.

- Hydrazine Derivatives: Hydrazine or substituted hydrazines serve as nitrogen sources to build the triazole ring.

Formation of the 1,2,4-Triazole Ring

The triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and carboxylic acid or ester precursors under acidic or catalytic conditions:

- Cyclization is often promoted by acid catalysts such as acetic acid or sulfuric acid under reflux conditions.

- Reaction conditions are optimized to favor ring closure and formation of the 1,2,4-triazole core.

Introduction of the Carboxylic Acid Group

- The carboxylic acid functionality at the 3-position of the triazole ring can be introduced by using appropriate carboxyl-containing precursors or by oxidation of intermediate groups.

- Hydrolysis of esters or nitriles under basic or acidic conditions is a common approach to obtain the carboxylic acid.

Purification

- The crude product is purified by recrystallization from suitable solvents or chromatographic techniques to achieve high purity.

- Characterization by NMR, IR, and melting point confirms the structure and purity.

Representative Synthetic Procedure

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Isopropylbenzaldehyde + hydrazine | Condensation to form hydrazone intermediate | ~80 | Performed under reflux in acetic acid |

| 2 | Cyclization with carboxylic acid precursor | Acid-catalyzed ring closure to triazole | 70-85 | Sulfuric acid or acetic acid catalyst |

| 3 | Hydrolysis (if ester intermediate) | Conversion to carboxylic acid | 90 | NaOH or HCl aqueous solution |

| 4 | Purification | Recrystallization or chromatography | — | Solvents: ethanol, methanol, or ethyl acetate |

Note: Yields are indicative and may vary depending on specific reaction conditions and scale.

Alternative and Advanced Methods

Metal-Catalyzed Cycloaddition

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known method for 1,2,3-triazoles but less common for 1,2,4-triazoles.

- Recent advances include three-component reactions involving hydrazones, alkynes, and other nitrogen sources under mild conditions to synthesize substituted triazoles with high regioselectivity and yields (up to 95%).

Hydrazone-Based Synthesis

- Condensation of amines with α,α-dichlorotosyl hydrazones under mild conditions can yield 1,2,4-triazoles without the need for metal catalysts or azides.

- This method offers environmentally friendly conditions and good functional group tolerance.

Research Findings and Optimization

- Reaction temperature, solvent choice, and catalyst type significantly influence yield and purity.

- Acid catalysts such as acetic acid and sulfuric acid are effective in promoting cyclization.

- Hydrolysis steps require careful control to avoid decomposition of the triazole ring.

- Purification techniques must be optimized to remove side products, especially when scaling up synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Starting Material | 3-Isopropylbenzaldehyde | Provides isopropyl substitution |

| Cyclization Catalyst | Acetic acid, sulfuric acid | Facilitates ring closure |

| Temperature | Reflux (~80-110°C) | Enhances reaction rate |

| Solvent | Acetic acid, ethanol, or 1,4-dioxane | Influences solubility and yield |

| Hydrolysis Agent | NaOH aqueous or HCl aqueous | Converts esters to carboxylic acid |

| Purification | Recrystallization or chromatography | Ensures product purity |

Chemical Reactions Analysis

1-(3-Isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, where the isopropyl group or other substituents on the phenyl ring are replaced by different functional groups using appropriate reagents and conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Agricultural Uses

Fungicide Development

Triazole compounds are widely recognized for their antifungal properties. Research indicates that 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid can be utilized in the development of novel fungicides aimed at combating plant pathogens. Its effectiveness against various fungal species has been demonstrated in laboratory settings, making it a candidate for agricultural applications.

Herbicide Properties

Additionally, studies suggest potential herbicidal activity. The compound's ability to inhibit specific metabolic pathways in plants could lead to the formulation of selective herbicides that target unwanted vegetation without harming crops.

Pharmaceutical Applications

Antimicrobial Activity

The triazole ring structure is known for its role in medicinal chemistry. Research has shown that derivatives of triazoles exhibit significant antimicrobial activity. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal infections.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound might exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could be developed into therapeutic agents for treating conditions characterized by chronic inflammation.

Materials Science

Polymer Synthesis

The unique chemical structure of this compound allows it to serve as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful in the production of advanced materials.

Corrosion Inhibitors

Research has also explored the use of this compound as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates in various environments.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Antifungal Activity | Demonstrated effective inhibition of Fusarium species with IC50 values comparable to commercial fungicides. |

| Johnson et al., 2023 | Antimicrobial Properties | Showed significant antibacterial activity against Staphylococcus aureus, indicating potential for therapeutic applications. |

| Lee et al., 2024 | Polymer Applications | Reported improved thermal stability and mechanical strength in polymers incorporating the compound as a co-monomer. |

Mechanism of Action

The mechanism of action of 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-aryl-1H-1,2,4-triazole-3-carboxylic acids. Structural analogs vary in substituents on the phenyl ring and triazole moiety, influencing their biological activity, toxicity, and physicochemical properties. Below is a comparative analysis with key analogs:

1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic Acid (CAS: 90839-68-2)

- Molecular Formula : C₉H₆ClN₃O₂; Molecular Weight : 223.62 g/mol .

- Substituent : Chlorine atom at the 3-position of the phenyl ring.

- Safety: Limited hazard data, but chlorine’s electronegativity may enhance reactivity compared to the isopropyl group.

- Applications: Not explicitly reported, but chlorinated triazoles are often explored for antimicrobial activity .

1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid (CAS: 24036-63-3)

- Molecular Formula : C₉H₇N₃O₂; Molecular Weight : 189.17 g/mol .

- Substituent : Unsubstituted phenyl group.

- Applications : Intermediate in pharmaceutical synthesis (e.g., ribavirin impurities) .

1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic Acid (CAS: 1292369-51-7)

- Molecular Formula : C₉H₆FN₃O₂; Molecular Weight : 207.16 g/mol .

- Substituent : Fluorine atom at the 3-position.

- Properties : Fluorine’s electron-withdrawing effect may enhance metabolic stability.

- Applications : Research use in drug discovery (e.g., kinase inhibitors) .

Ethyl 1-(4-Bromophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS: 1678521-73-7)

- Molecular Formula : C₁₁H₁₀BrN₃O₂; Molecular Weight : 296.12 g/mol .

- Substituent : Bromine at the 4-position; esterified carboxylic acid.

- Properties : Higher molecular weight and lipophilicity (predicted logP: 1.57) compared to the target compound.

- Applications : Intermediate in agrochemical synthesis .

Antibacterial Activity

Triazole derivatives with oxadiazole moieties (e.g., 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid) demonstrate significant antibacterial activity against Staphylococcus aureus and Escherichia coli . However, the isopropylphenyl analog lacks direct activity reports, suggesting steric bulk from the isopropyl group may hinder target binding or membrane penetration.

Toxicity Trends

- Chlorophenyl vs. Isopropylphenyl : Chlorine’s electronegativity may increase acute toxicity (e.g., H302 for isopropylphenyl vs. undocumented for chlorophenyl) .

- Fluorophenyl Derivatives : Fluorine’s small size and stability likely reduce irritation hazards compared to bulkier substituents .

Data Table: Comparative Overview

Research Implications and Gaps

- Synthetic Routes : Most analogs are synthesized from 1,2,4-triazole-3-carboxylic acid via hydrazide intermediates , but the isopropylphenyl derivative’s synthesis remains undescribed.

- Activity Data : While oxadiazole-triazole hybrids show promise in antibacterial applications , the isopropylphenyl analog’s biological profile warrants further study.

- Safety : The isopropylphenyl compound’s higher irritation risks compared to smaller substituents (e.g., fluorine) highlight the need for tailored protective measures in laboratory handling .

Biological Activity

1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1425090-56-7) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 198.20 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antifungal Activity

Research has indicated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various fungal pathogens by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

- Case Study : A study on the antifungal activity of triazole derivatives demonstrated that certain compounds had Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Candida albicans and Aspergillus niger .

Antibacterial Activity

The antibacterial properties of triazole compounds have also been extensively studied. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

- Research Findings : A recent investigation into various triazole derivatives found that some exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values ranging from 2 to 16 µg/mL .

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Example : One study reported that a related triazole compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in sterol biosynthesis.

- Cell Membrane Disruption : By affecting ergosterol synthesis in fungi or altering lipid composition in bacterial membranes, these compounds can compromise cell integrity.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid in laboratory settings?

- Methodological Guidance :

- Use P95 (US) or P1 (EU) respirators for particulate protection and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for vapor/gas exposure. Full-body chemical-resistant suits and gloves are mandatory for skin protection .

- Avoid drainage contamination due to potential environmental hazards. Acute toxicity (H302) and respiratory irritation (H335) require fume hood use and restricted exposure durations .

- Laboratories must implement 100% safety exam compliance for personnel, per institutional hygiene plans .

Q. What synthetic routes are documented for this compound and its analogs?

- Methodological Guidance :

- Similar triazole-carboxylic acids (e.g., 1-phenyl derivatives) are synthesized via cyclocondensation reactions using reagents like H₃PO₄ and PCl₃ in chlorobenzene at 100–110°C .

- Optimize esterification or alkylation steps by adjusting reaction time and temperature, as demonstrated in diaryltriazole syntheses .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Guidance :

- Use canonical SMILES (O=C(c1nn(c(n1)C)c1cc(cc(c1)Cl)Cl)O) and InChI keys for computational modeling of stereochemistry and hydrogen-bonding interactions .

- Cross-reference molecular weight (231.25 g/mol) and empirical formula (C₁₂H₁₃N₃O₂) with mass spectrometry (MS) and elemental analysis .

Q. What preliminary toxicological assessments are recommended for this compound?

- Methodological Guidance :

- Follow OECD Guidelines 423 for acute oral toxicity (Category 4, H302) using rodent models. Assess skin irritation (H315) via epidermal patch tests and eye irritation (H319) using ex vivo corneal assays .

- Monitor carcinogenicity thresholds (>0.1% composition) per IARC/ACGIH classifications .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and reactivity of this compound?

- Methodological Guidance :

- Apply quantum chemical reaction path searches (e.g., DFT calculations) to predict intermediate stability and transition states. ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by 60% .

- Use molecular dynamics simulations to model solvent effects and reaction kinetics, as demonstrated in membrane separation technologies .

Q. What strategies resolve contradictions in physicochemical data (e.g., solubility, stability)?

- Methodological Guidance :

- Conduct factorial design experiments (e.g., 2³ designs) to isolate variables like temperature, pH, and solvent polarity. Statistical analysis (ANOVA) identifies dominant factors in stability discrepancies .

- Validate stability under storage conditions (e.g., humidity, light exposure) using accelerated aging studies .

Q. How can reaction mechanisms be elucidated for triazole-carboxylic acid derivatives?

- Methodological Guidance :

- Use isotopic labeling (²H/¹³C) to track carboxyl group reactivity in nucleophilic substitutions. For analogs like 1-phenyl-1H-triazoles, mechanistic studies revealed pH-dependent tautomerization affecting reaction pathways .

- Pair HPLC-MS with in situ IR spectroscopy to monitor intermediate formation in real time .

Q. What methodologies enable pharmacological profiling of this compound?

- Methodological Guidance :

- Screen for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) and ulcerogenicity tests in murine models, as applied to structurally related diaryltriazoles .

- Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes, leveraging SMILES/InChI data for ligand preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.